1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
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Description
“1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one” is a chemical compound that has been studied for its potential biological properties . It has been synthesized in various studies for its potential use in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reports an efficient eco-friendly microwave-assisted synthesis of a related compound, 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone . The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, NMR, MS spectral data, and X-ray diffraction . The crystal structure of a related compound demonstrated a conventional chair conformation for the piperazine ring .Scientific Research Applications
Anti-inflammatory Activity
A study by Ahmed, Molvi, and Khan (2017) synthesized a novel set of compounds related to the structure of interest, evaluating their anti-inflammatory activity. Compounds exhibited significant in-vitro anti-inflammatory activity, demonstrating potential as pharmaceutical agents in treating inflammation-related disorders (Ahmed et al., 2017).
Anti-tubercular Activity
Research conducted by Naidu et al. (2016) focused on the design, synthesis, and evaluation of various derivatives for in-vitro anti-tubercular activity against Mycobacterium tuberculosis. Some compounds showed moderate to very good activity, suggesting their potential as anti-tubercular agents (Naidu et al., 2016).
Antimicrobial Agents
Patel and Park (2015) developed a new class of piperazine-based antimicrobial agents through a novel synthetic approach, highlighting the compounds' potential in combating bacterial and fungal infections with significant minimum inhibitory concentrations (MICs) (Patel & Park, 2015).
Anticancer Agents
Murty et al. (2013) synthesized and evaluated a series of derivatives for their cytotoxicity against various human cancer cell lines, identifying some compounds with considerable anticancer activity. This study underscores the therapeutic potential of benzothiazole-piperazine derivatives in cancer treatment (Murty et al., 2013).
Crystal Structure and Theoretical Studies
Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel derivatives to understand their reactive sites and potential pharmaceutical applications. The detailed structural analysis provides insights into the compounds' stability and reactivity (Kumara et al., 2017).
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-5-14(19)17-8-10-18(11-9-17)15-16-12-6-3-4-7-13(12)20-15/h3-4,6-7H,2,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQCAZFMINJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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